4-Hydroxythalidomide Is Inactive in the CAM Angiogenesis Assay While 5-Hydroxythalidomide Retains Anti-Angiogenic Potency
In the in utero chicken embryo chorioallantoic membrane (CAM) assay, hydroxylation of thalidomide at the 4-position yielded a compound that was completely inactive as an anti-angiogenic agent, whereas hydroxylation at the 5-position preserved anti-angiogenic activity comparable to that of parent thalidomide [1]. This represents a qualitative functional divergence driven solely by the position of the hydroxyl substituent.
| Evidence Dimension | Anti-angiogenic activity in CAM assay |
|---|---|
| Target Compound Data | 4-Hydroxythalidomide: inactive |
| Comparator Or Baseline | 5-Hydroxythalidomide: retained anti-angiogenic activity; Thalidomide: active (baseline) |
| Quantified Difference | 4-OH: inactive vs. 5-OH: active (qualitative dichotomous outcome) |
| Conditions | In utero chicken embryo chorioallantoic membrane (CAM) assay; human liver microsome bioactivation |
Why This Matters
Procurement of 4-hydroxythalidomide is essential for experiments requiring an IMiD scaffold devoid of confounding angiogenic effects, making it an indispensable negative control for angiogenesis studies.
- [1] Yee, S.H. et al. Effects of putative hydroxylated thalidomide metabolites on blood vessel density in the chorioallantoic membrane (CAM) assay and on tumor and endothelial cell proliferation. Biol. Pharm. Bull. 25, 597–601 (2002). View Source
